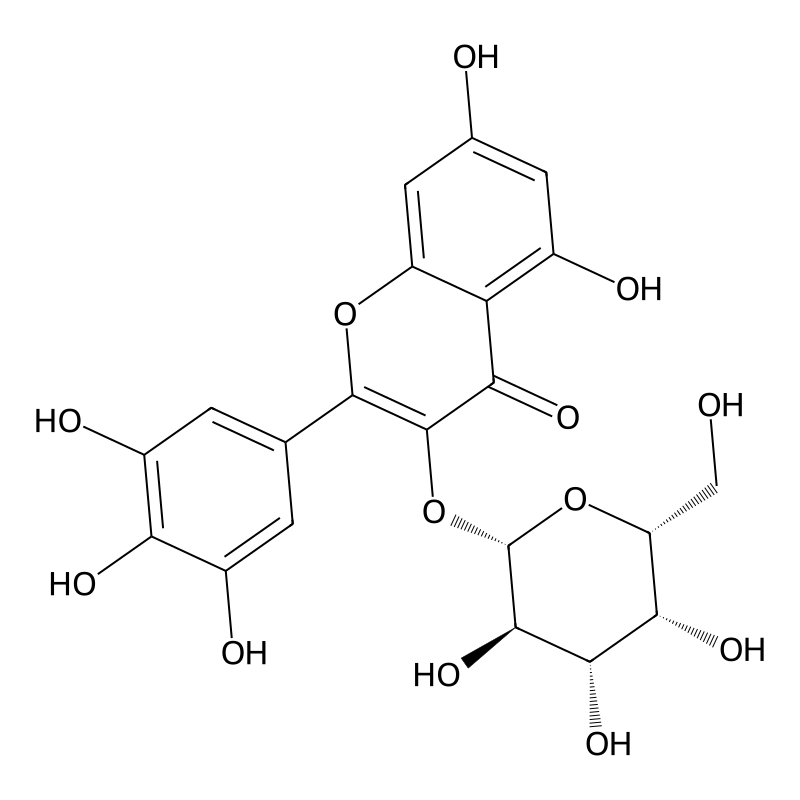

Myricetin 3-O-galactoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Antioxidant Potential

M3G has demonstrated strong anti-inflammatory and antioxidant properties in various studies. Research suggests that M3G can:

- Reduce inflammation: Studies using human skin cells showed that M3G treatment significantly decreased the production of inflammatory markers like TNF-α, IL-1β, and IL-6, suggesting its potential to alleviate inflammatory skin conditions .

- Combat oxidative stress: M3G exhibits potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage implicated in various diseases .

These findings highlight M3G's potential as a therapeutic agent for inflammatory and oxidative stress-related disorders.

Bone Health Research

Recent studies have explored the potential of M3G in promoting bone health. Research suggests that M3G can:

- Stimulate bone formation: M3G treatment of human bone marrow-derived mesenchymal stem cells (hBM-MSCs) was found to promote osteoblast differentiation (bone-forming cells) and inhibit adipocyte differentiation (fat cells) .

- Prevent osteoporosis: These findings suggest that M3G may have therapeutic potential in preventing and managing osteoporosis, a condition characterized by weakened bones.

Myricetin 3-O-galactoside is a flavonol glycoside derived from myricetin, characterized by the attachment of a galactosyl group to the 3-OH position of the myricetin molecule. Its chemical formula is and it is known for its diverse biological activities, including antioxidant and anti-inflammatory properties. The compound exhibits a significant role in plant metabolism and has garnered interest due to its potential health benefits in humans.

- Antioxidant activity: The presence of hydroxyl groups and conjugated double bonds allows Myricetin 3-galactoside to scavenge free radicals and prevent oxidative damage in cells [].

- Anti-inflammatory activity: Myricetin 3-galactoside may modulate inflammatory pathways by interacting with enzymes or signaling molecules involved in inflammation.

- Hydrolysis: The glycosidic bond can be cleaved by enzymes such as glycosidases, releasing myricetin and galactose.

- Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially leading to the formation of reactive oxygen species.

- Reduction: Under certain conditions, the compound can undergo reduction reactions affecting its flavonoid structure.

These reactions are crucial for understanding its stability and bioavailability in biological systems .

Myricetin 3-O-galactoside exhibits several biological activities:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases .

- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in cellular models, indicating its use in managing inflammatory conditions .

- Anticancer Properties: Studies suggest that myricetin 3-O-galactoside may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Myricetin 3-O-galactoside has several applications across various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in dietary supplements and functional foods aimed at reducing oxidative stress-related diseases.

- Cosmetics: Its ability to inhibit photoaging effects makes it a candidate for skincare formulations designed to protect against UV damage .

- Food Industry: As a natural antioxidant, it can be incorporated into food products to enhance shelf life and nutritional value.

Research on myricetin 3-O-galactoside's interactions with other compounds indicates:

- It may enhance the bioavailability of other flavonoids when consumed together.

- Interaction studies have shown synergistic effects when combined with other antioxidants, leading to enhanced protective effects against oxidative stress .

Myricetin 3-O-galactoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Myricetin 3-O-rhamnoside | Myricetin linked to rhamnose at the same position | Exhibits stronger antioxidant properties |

| Quercetin 3-O-galactoside | Quercetin linked to galactose | Known for anti-cancer properties |

| Kaempferol 3-O-galactoside | Kaempferol linked to galactose | Demonstrates significant anti-inflammatory effects |

Myricetin 3-O-galactoside is unique in its specific biological activities and efficacy against oxidative stress compared to these similar compounds. Its distinct structural attributes contribute to its specific interactions and effects within biological systems .

Myricetin 3-O-galactoside, also known as myricetin 3-O-beta-L-galactopyranoside, represents a significant flavonol glycoside compound with widespread distribution across multiple plant families [1]. This compound has been extensively documented in three major plant families: Myrtaceae, Anacardiaceae, and Polygonaceae, each contributing to our understanding of its natural occurrence patterns [11] [12].

Myrtaceae Family Distribution

The Myrtaceae family serves as one of the primary natural sources of myricetin 3-O-galactoside [11]. Within this family, Myrtus communis Linnaeus has emerged as a particularly rich source, with comprehensive phytochemical analysis revealing substantial concentrations of this flavonol glycoside in leaf tissues [9]. The compound has been isolated from Myrtus communis leaves and characterized through advanced spectroscopic techniques, demonstrating its significant presence in this Mediterranean species [7].

Pimenta dioica, another notable member of the Myrtaceae family, has been reported to contain myricetin 3-O-galactoside according to natural product databases [1]. Additionally, Luma chequen, a South American species within this family, has been documented as containing this flavonol glycoside, expanding the geographical distribution of myricetin 3-O-galactoside within Myrtaceae [10].

The concentration levels of myricetin 3-O-galactoside in Myrtaceae species vary significantly based on tissue type and environmental conditions [9]. Research has demonstrated that leaves typically contain higher concentrations compared to other plant parts, with Myrtus communis showing particularly robust accumulation patterns [7].

Anacardiaceae Family Occurrence

The Anacardiaceae family represents another significant reservoir of myricetin 3-O-galactoside, though documentation within this family remains more limited compared to Myrtaceae [11] [12]. Members of this family have been identified as natural producers of various myricetin derivatives, including the galactoside form, contributing to the overall flavonoid diversity within Anacardiaceae species [25].

Research indicates that the occurrence of myricetin 3-O-galactoside in Anacardiaceae may be linked to specific ecological adaptations and environmental stress responses [11]. The compound's presence in this family suggests evolutionary conservation of flavonol biosynthetic pathways across diverse plant lineages [12].

Polygonaceae Family Distribution

The Polygonaceae family demonstrates notable diversity in myricetin 3-O-galactoside distribution patterns [11] [12]. Eriogonum nudum, a member of this family, has been specifically documented as containing this flavonol glycoside, representing the buckwheat family's contribution to natural myricetin 3-O-galactoside sources [10].

The Polygonaceae family's production of myricetin 3-O-galactoside appears to be associated with adaptation to arid and semi-arid environments, where flavonoids serve critical protective functions [11]. This distribution pattern suggests that environmental pressures may have selected for enhanced flavonoid biosynthesis in Polygonaceae species [12].

Additional Plant Families and Species

Beyond the three primary families, myricetin 3-O-galactoside has been documented in several other plant species across diverse taxonomic groups [4] [10]. Vaccinium macrocarpon, commonly known as American cranberry, represents a significant source of this compound within the Ericaceae family [1] [13].

| Plant Species | Family | Tissue Type | Concentration Range | Reference Source |

|---|---|---|---|---|

| Myrtus communis | Myrtaceae | Leaves | 160-220 μg/mL | [9] |

| Pimenta dioica | Myrtaceae | Various | Detected | [1] |

| Vaccinium macrocarpon | Ericaceae | Fruit | Variable | [13] |

| Eriogonum nudum | Polygonaceae | Aerial parts | Detected | [10] |

| Betula pendula | Betulaceae | Leaves | 89-1197 μg/g | [23] |

Morella rubra, belonging to the Myricaceae family, has been extensively studied for its myricetin derivative content [21] [22]. Research has revealed that this species contains high concentrations of myricetin 3-O-rhamnoside and related compounds, though specific quantification of the galactoside form requires further investigation [22].

Camellia sinensis, the tea plant, represents another important source of myricetin 3-O-galactoside [36]. Analysis of various tea cultivars has revealed significant variation in flavonol glycoside content, with myricetin 3-O-galactoside being identified as one of the major flavonol compounds present in tea infusions [36].

Biosynthetic Pathways in Plant Systems

The biosynthesis of myricetin 3-O-galactoside involves a complex series of enzymatic reactions within the flavonoid biosynthetic pathway [15] [16]. This process represents a specialized branch of secondary metabolism that ultimately leads to the formation of this bioactive flavonol glycoside through coordinated enzymatic activities [4] [5].

Core Flavonoid Biosynthetic Framework

The biosynthesis of myricetin 3-O-galactoside begins with the general flavonoid biosynthetic pathway, which is widely conserved across plant species [15]. The initial step involves chalcone synthase, which catalyzes the condensation of three malonyl-CoA molecules with 4-coumaroyl-CoA to form naringenin chalcone [15]. This reaction represents the first committed step in flavonoid biosynthesis and serves as the entry point for all subsequent flavonoid compounds [16].

Chalcone isomerase subsequently converts naringenin chalcone to naringenin, establishing the basic flavanone structure that serves as the precursor for all flavonoid subclasses [15]. The pathway then diverges through the action of flavanone 3-hydroxylase, which converts naringenin to dihydrokaempferol, representing the initial step toward flavonol formation [15] [16].

Myricetin Aglycone Formation

The formation of myricetin, the aglycone component of myricetin 3-O-galactoside, requires additional hydroxylation and oxidation reactions [16] [17]. Flavonoid 3',5'-hydroxylase plays a crucial role in this process by introducing hydroxyl groups at the 3' and 5' positions of the B-ring, converting dihydrokaempferol through dihydroquercetin to dihydromyricetin [16].

Research has demonstrated that flavonol synthase enzymes exhibit varying substrate specificities, with some showing strong activity toward dihydromyricetin as a substrate [16]. The conversion of dihydromyricetin to myricetin represents the final step in aglycone formation and requires the coordinated action of flavonol synthase under appropriate cellular conditions [15] [16].

Molecular studies have revealed that the expression levels of both flavonol synthase and flavonoid 3',5'-hydroxylase significantly influence myricetin accumulation in plant tissues [16]. The metabolic flux toward myricetin formation depends on the relative activities of these enzymes and the availability of appropriate substrates [16].

Glycosylation Mechanisms

The formation of myricetin 3-O-galactoside from myricetin requires the action of specific glycosyltransferase enzymes [4] [5] [18]. Flavonol 3-O-galactosyltransferase represents the key enzyme responsible for catalyzing the transfer of galactose from uridine diphosphate-galactose to the 3-hydroxyl position of myricetin [18].

| Enzyme | Substrate Specificity | Product | Cofactor Requirements |

|---|---|---|---|

| Flavonol 3-O-galactosyltransferase | Myricetin, Quercetin, Kaempferol | Flavonol 3-O-galactosides | UDP-galactose |

| Sucrose synthase | Sucrose | UDP-glucose | - |

| UDP-glucose 4-epimerase | UDP-glucose | UDP-galactose | NAD+ |

| Flavonol synthase | Dihydromyricetin | Myricetin | 2-oxoglutarate, ascorbate |

Research has demonstrated that flavonol 3-O-galactosyltransferase exhibits remarkable substrate specificity, utilizing only uridine diphosphate-galactose and flavonols to catalyze the formation of flavonol 3-O-galactosides [18]. Kinetic analysis has revealed that this enzyme approaches catalytic perfection when using myricetin as a substrate, demonstrating exceptionally high efficiency in the glycosylation reaction [18].

The supply of uridine diphosphate-galactose represents a critical factor in myricetin 3-O-galactoside biosynthesis [4] [5]. Engineered biosynthetic systems have demonstrated that the reconstruction of uridine diphosphate-galactose biosynthetic pathways significantly enhances the production of myricetin 3-O-galactoside [4] [5].

Metabolic Engineering Approaches

Recent advances in metabolic engineering have provided insights into the biosynthetic requirements for myricetin 3-O-galactoside production [4] [5]. Successful reconstitution of the biosynthetic pathway in Escherichia coli has been achieved through the introduction of multiple genes encoding key enzymes [4].

The engineered system requires the coordinated expression of sucrose synthase and uridine diphosphate-glucose 4-epimerase to establish uridine diphosphate-galactose biosynthesis [4] [5]. Subsequently, the introduction of flavonol 3-O-galactosyltransferase enables the conversion of myricetin to myricetin 3-O-galactoside [4].

Optimization studies have revealed that the yield of myricetin 3-O-galactoside in engineered systems can reach 29.7 milligrams per liter under appropriate cultivation conditions [4] [5]. This achievement demonstrates the feasibility of large-scale biotechnological production of myricetin 3-O-galactoside through metabolic engineering approaches [4].

Environmental Factors Influencing Production

Environmental conditions exert profound influences on the biosynthesis and accumulation of myricetin 3-O-galactoside in plant tissues [19] [20] [29]. Multiple environmental parameters, including temperature, light intensity, humidity, and seasonal variations, contribute to the regulation of flavonoid production through complex molecular mechanisms [19] [41].

Temperature Effects

Temperature represents one of the most significant environmental factors affecting myricetin 3-O-galactoside production in plants [20] [40]. Research has demonstrated that low temperatures enhance flavonol synthesis through the upregulation of biosynthetic genes and the activation of stress-responsive transcription factors [20].

Studies conducted on Arabidopsis thaliana have revealed that exposure to low temperatures (10°C) significantly increases the accumulation of flavonols, including myricetin derivatives, compared to control conditions at 22°C [20]. This temperature-induced enhancement requires the presence of light, indicating that temperature and light factors interact synergistically to promote flavonol biosynthesis [20].

The molecular basis of temperature-induced flavonol production involves the activation of C-Repeat Binding Factor transcription factors and the enhanced expression of MYB regulatory genes [20]. These transcriptional changes lead to increased expression of structural genes involved in flavonol biosynthesis, ultimately resulting in higher myricetin 3-O-galactoside accumulation [20].

High temperature stress can have contrasting effects on flavonoid production [19]. Temperatures ranging from 30°C to 40°C may inhibit flavonoid biosynthesis by suppressing gene expression and reducing enzyme activity [19]. This temperature sensitivity suggests that optimal production of myricetin 3-O-galactoside occurs within specific temperature ranges that vary among plant species [19].

Light Intensity and Quality

Light intensity and spectral quality profoundly influence the production of myricetin 3-O-galactoside through photoreceptor-mediated signaling pathways [20] [29] [31]. Ultraviolet-B radiation has been identified as a particularly potent inducer of flavonol biosynthesis across diverse plant species [29].

Research has demonstrated that ultraviolet-B exposure triggers the accumulation of flavonols, including myricetin derivatives, in plant leaves through the activation of specific photoreceptors [29]. The protective function of flavonoids against ultraviolet radiation provides an adaptive advantage that drives their enhanced production under high light conditions [29].

| Light Condition | Flavonol Response | Molecular Mechanism | Reference |

|---|---|---|---|

| UV-B radiation | Increased accumulation | Photoreceptor activation | [29] |

| Low light | Reduced production | Decreased gene expression | [20] |

| Full spectrum white light | Enhanced synthesis | Broad photoreceptor activation | [29] |

| Monochromatic light | Variable response | Wavelength-specific effects | [29] |

The interaction between light and temperature creates complex regulatory networks that fine-tune flavonoid production [20]. Light-dependent low temperature-induced flavonol synthesis requires the coordinated action of HY5 transcription factor and MYB regulatory proteins [20]. This combinatorial regulation ensures that flavonol production responds appropriately to multiple environmental cues [20].

Seasonal Variations

Seasonal changes in environmental conditions create dynamic patterns of myricetin 3-O-galactoside production throughout the year [19] [41]. Research on Tetrastigma hemsleyanum has revealed that total flavonoid content reaches peak levels during specific seasonal periods characterized by optimal combinations of temperature, humidity, and light exposure [41].

Studies have shown that flavonoid production selectivity varies significantly across seasons, with different environmental conditions favoring the synthesis of specific flavonoid compounds [41]. During the period from April to May, characterized by moderate temperatures (17.5-24.1°C), intermediate humidity (67.3-80.2%), and moderate sunshine duration (3.4-5.8 hours), total flavonoid content reaches maximum levels of 281.3-392.8 micrograms per gram [41].

The seasonal variation in flavonoid biosynthesis reflects the plant's adaptive response to changing environmental pressures [19]. Cold stress during winter months may enhance the production of protective flavonoids, while summer conditions may favor different metabolic priorities [19].

Research on tea cultivars has demonstrated that flavonol glycoside content varies significantly among different crop seasons [36]. Myricetin glycosides peak during second or third crops (summer seasons), while kaempferol glycosides show maximum levels during first crop (spring) [36]. This seasonal pattern reflects the complex interplay between environmental conditions and metabolic regulation [36].

Water Availability and Drought Stress

Water availability represents another critical environmental factor influencing myricetin 3-O-galactoside production [19] [29]. Drought stress has been shown to enhance flavonoid biosynthesis as part of the plant's adaptive response to water limitation [29].

The molecular mechanism underlying drought-induced flavonoid production involves the upregulation of flavanone 3-hydroxylase gene expression and the activation of antioxidant defense systems [29]. Enhanced flavonoid accumulation during drought stress provides protection against oxidative damage and helps maintain cellular integrity under water stress conditions [29].

Combined stress conditions, such as simultaneous drought and ultraviolet radiation exposure, create synergistic effects that further amplify flavonoid accumulation [29]. These multi-stress scenarios demonstrate the adaptive significance of flavonoid compounds in providing comprehensive protection against diverse environmental challenges [29].

Ecological Roles in Host Organisms

Myricetin 3-O-galactoside fulfills multiple ecological functions within host plant organisms, serving as a multifunctional compound that contributes to plant survival and adaptation [26] [27] [29]. These roles encompass protection against environmental stresses, defense against pathogens and herbivores, and facilitation of plant-environment interactions [26] [30] [32].

Antioxidant Defense and Stress Protection

The primary ecological role of myricetin 3-O-galactoside involves its function as a potent antioxidant compound that protects plant cells from oxidative damage [26] [29]. This flavonol glycoside exhibits exceptional free radical scavenging activity, providing critical protection against reactive oxygen species generated during various stress conditions [26].

Research has demonstrated that myricetin 3-O-galactoside effectively inhibits lipid peroxidation with an inhibitory concentration 50 value of 160 micrograms per milliliter [7]. This antioxidant capacity enables plants to maintain cellular integrity during exposure to environmental stresses such as drought, temperature extremes, and high light intensity [26] [29].

The compound's protective function extends to ultraviolet radiation defense, where it acts as a natural sunscreen that filters harmful ultraviolet rays and prevents DNA damage [29]. The accumulation of myricetin 3-O-galactoside in epidermal tissues provides an effective barrier against ultraviolet-induced cellular damage [29].

Studies have revealed that the antioxidant activity of myricetin 3-O-galactoside involves multiple mechanisms, including the chelation of metal ions, scavenging of free radicals, and modulation of antioxidant enzyme activities [26]. These diverse protective mechanisms contribute to enhanced stress tolerance and improved plant survival under adverse conditions [26].

Antimicrobial and Plant Defense Functions

Myricetin 3-O-galactoside serves important defensive roles against microbial pathogens and herbivorous insects [26] [27] [30]. The compound exhibits significant antimicrobial activity against various bacterial and fungal pathogens that threaten plant health [26] [30].

Research has documented the antimicrobial efficacy of myricetin compounds against methicillin-resistant Staphylococcus aureus, multidrug-resistant Burkholderia cepacia, and vancomycin-resistant enterococci [30]. These antimicrobial properties suggest that myricetin 3-O-galactoside contributes to plant pathogen resistance through direct inhibitory effects on microbial growth [30].

| Pathogen Type | Inhibitory Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Bacterial pathogens | Significant inhibition | Cell membrane disruption | [30] |

| Fungal infections | Moderate activity | Enzyme inhibition | [26] |

| Herbivorous insects | Feeding deterrent | Behavioral modification | [27] |

| Soil nematodes | Growth inhibition | Peristalsis disruption | [27] |

The compound also functions as a feeding deterrent against herbivorous insects and soil nematodes [27]. Studies have shown that myricetin and related flavonols act as deterrents against Radopholus similis and Meloidogyne incognita, inhibiting nematode peristalsis and restricting their hatching [27].

Allelopathic Interactions

Myricetin 3-O-galactoside participates in allelopathic interactions between plants, influencing the germination and growth of neighboring plant species [27] [32]. These chemical-mediated plant-plant interactions represent important ecological phenomena that affect community structure and species composition [32].

The allelopathic effects of flavonoids, including myricetin derivatives, can be either inhibitory or stimulatory depending on concentration levels and target species [27]. Negative allelopathic interactions typically involve the inhibition of seed germination and seedling growth in competing plant species [27].

Research has demonstrated that flavonoids released through root exudation can persist in soil environments and affect the establishment of other plant species [32]. The mechanism of allelopathic action may involve interference with cellular growth processes, disruption of ATP production, and interference with auxin function [27].

The ecological significance of allelopathy has gained attention in natural ecosystem management and sustainable agriculture, as these interactions could potentially be exploited for biological weed control and crop protection [27] [32].

Pollinator Attraction and Reproductive Success

Myricetin 3-O-galactoside and related flavonoids contribute to pollinator attraction through their role as floral pigments and nectar guides [31]. These compounds create ultraviolet-absorbing patterns that are visible to insect pollinators and help guide them toward nectar and pollen resources [31].

Research on Brassica rapa flowers has demonstrated that flavonoid compounds, including isorhamnetin derivatives, function as ultraviolet nectar guides that enhance the visual attractiveness of flowers to pollinating insects [31]. The differential accumulation of flavonoids in specific floral tissues creates distinct patterns that facilitate pollinator recognition and foraging efficiency [31].

The biosynthesis of flavonoid nectar guides is enhanced by ultraviolet-B exposure, suggesting that environmental light conditions directly influence the effectiveness of pollinator attraction mechanisms [31]. Plants grown under full ultraviolet exposure develop more pronounced nectar guide patterns compared to those grown in ultraviolet-limited environments [31].